molecular formula C10H13NO2 B7517205 N-cyclopropyl-N-ethylfuran-3-carboxamide

N-cyclopropyl-N-ethylfuran-3-carboxamide

Cat. No.: B7517205
M. Wt: 179.22 g/mol
InChI Key: ZGBIOVZFWCOKKP-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-ethylfuran-3-carboxamide is a carboxamide derivative featuring a furan-3-carboxamide core with cyclopropyl and ethyl substituents on the nitrogen atom. The ethyl group enhances lipophilicity, influencing solubility and membrane permeability. This compound’s structural simplicity makes it a versatile scaffold for further derivatization in medicinal chemistry or agrochemical research.

Properties

IUPAC Name

N-cyclopropyl-N-ethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-11(9-3-4-9)10(12)8-5-6-13-7-8/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBIOVZFWCOKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of N-cyclopropyl-N-ethylfuran-3-carboxamide with two analogs from the provided evidence:

Compound Molecular Formula Molecular Weight Key Substituents Functional Groups
This compound (Target) C₁₀H₁₄N₂O₂ ~194.23 - Cyclopropyl, ethyl (N-attached)
- Furan-3-carboxamide
Amide, furan ring
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide C₃₀H₂₅F₄N₅O₃ ~603.55 - Fluorophenyl
- 1-methylcyclopropyl carbamoyl
- Trifluoroethylamino
Furan-pyridine fused ring, amide, fluorine, trifluoroethyl
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide C₁₃H₁₉NO₃ 237.29 - Cyclopropyl-hydroxypropyl chain (N-attached)
- 2,5-Dimethylfuran
Amide, hydroxyl, dimethylfuran
Key Observations:

Complexity and Substituents: The target compound is structurally simpler, lacking fused aromatic systems or halogenated groups. In contrast, the compound in incorporates a fluorophenyl group and a trifluoroethylamino moiety, likely to enhance binding affinity or metabolic stability via halogen bonding and lipophilicity .

Furan Ring Modifications :

  • The dimethylfuran in introduces steric hindrance, which may alter interactions with biological targets compared to the unsubstituted furan in the target compound.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves straightforward amide coupling between furan-3-carboxylic acid and N-cyclopropyl-N-ethylamine. In contrast, ’s compound requires multi-step synthesis, including pyridine ring fusion and fluorophenyl incorporation .

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